5,6-dimethyl-2-styryl-1H-benzimidazole
Description
Historical Context and Significance of Benzimidazole (B57391) Derivatives in Medicinal Chemistry
The history of benzimidazole dates back to 1872, when Hoebrecker first reported its synthesis through the reduction of 2-nitro-4-methylacetanilide. cbijournal.com Since its discovery, the benzimidazole ring system has become a significant pharmacophore in drug discovery. cbijournal.comnih.gov Over the past few decades, extensive research has solidified the importance of its derivatives, leading to the development of numerous FDA-approved drugs. nih.govnih.gov
The significance of benzimidazole derivatives spans a vast spectrum of pharmacological applications. These compounds have been extensively investigated and developed as antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents, among others. nih.govnih.govresearchgate.net The structural similarity of the benzimidazole nucleus to natural purine (B94841) bases allows it to interact with the biopolymers of the living system, contributing to its broad therapeutic potential. semanticscholar.org This wide range of bioactivity has cemented the benzimidazole scaffold as a crucial element in the ongoing quest for novel and effective therapeutic candidates. nih.govnih.gov
Overview of the 5,6-Dimethyl-2-Styryl-1H-Benzimidazole Core Structure
This compound is a specific derivative built upon the fundamental benzimidazole framework. Its structure is characterized by three key features: the central benzimidazole core, two methyl groups (-CH₃) attached at the 5th and 6th positions of the benzene (B151609) ring, and a styryl group (-CH=CH-C₆H₅) substituted at the 2nd position of the imidazole (B134444) ring.
Below are the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 5,6-dimethyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3 |
Data sourced from PubChem CID 5917295 nih.gov
Rationale for Academic Investigation of this compound
The academic pursuit of this compound is driven by the well-established and diverse biological activities of the broader benzimidazole class. nih.govnih.gov The unique structural combination of the dimethyl and styryl substitutions on the benzimidazole scaffold provides a compelling basis for investigating its potential as a novel therapeutic agent. Research into related benzimidazole derivatives has shown that modifications at these specific positions can significantly impact biological efficacy. nih.gov
Scientific investigations are primarily focused on exploring the following potential activities:
Antimicrobial Properties: Benzimidazole derivatives are widely studied for their effectiveness against a range of microbial pathogens. Research has shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The introduction of the styryl moiety is a strategy explored to enhance this antimicrobial potential.
Anticancer Activity: A significant area of research for benzimidazole derivatives is in oncology. benthamdirect.com These compounds can interfere with crucial cellular processes in cancer cells, such as DNA stability and the cell cycle. nih.govbenthamdirect.com Studies on substituted benzimidazoles have demonstrated their potential to inhibit the growth of various cancer cell lines, making this compound a candidate for similar investigations.
Antiviral Effects: The benzimidazole scaffold is present in some antiviral drugs, and new derivatives are continuously being explored for activity against various viruses. cbijournal.com Research has demonstrated that specific derivatives can act as inhibitors of viral enzymes, providing a rationale for screening compounds like this compound for antiviral properties.
Anti-inflammatory Potential: The anti-inflammatory properties of benzimidazole derivatives are another key area of academic interest. nih.gov Certain compounds have been shown to inhibit key inflammatory pathways, suggesting that this specific styryl-substituted derivative could possess therapeutic utility in treating inflammatory conditions.
The synthesis and study of this compound are part of a broader effort in medicinal chemistry to create novel molecules with improved potency and selectivity against various disease targets. dntb.gov.ua
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-phenylethenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H16N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) |
InChI Key |
QGGGLPCASLWQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5,6 Dimethyl 2 Styryl 1h Benzimidazole
Established Synthetic Routes for Benzimidazole (B57391) Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. ijpdd.org Generally, these methods involve the cyclization of an o-phenylenediamine (B120857) derivative with a carbonyl-containing compound. enpress-publisher.com
Condensation Reactions Involving o-Phenylenediamines and Aldehydes/Carboxylic Acids
A foundational method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with either aldehydes or carboxylic acids. enpress-publisher.com When using carboxylic acids, the reaction often requires harsh conditions, such as high temperatures (180-200°C) and the presence of strong acids like polyphosphoric acid (PPA). researchgate.net The condensation of o-phenylenediamine with cinnamic acid, an unsaturated carboxylic acid, has been shown to yield 2-styrylbenzimidazoles. researchgate.netscilit.comias.ac.in One study reported that reacting o-phenylenediamine sulfate (B86663) with various cinnamic acids in refluxing ethylene (B1197577) glycol resulted in excellent yields of the corresponding 2-styrylbenzimidazoles. researchgate.netscilit.com
The use of aldehydes in condensation reactions with o-phenylenediamines is also a common and effective strategy. These reactions can be catalyzed by various reagents, including acids and bases. For instance, o-phenylenediamine derivatives can efficiently condense with aldehydes in chloroform (B151607) with ammonium (B1175870) chloride as a catalyst.
Microwave-Assisted Synthesis Approaches
To enhance reaction rates, improve yields, and promote greener chemistry, microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, including the preparation of benzimidazole derivatives. ijpdd.orgresearchgate.neteurekaselect.comsciforum.net This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. eurekaselect.comsciforum.net The synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aromatic carboxylic acids has been successfully achieved using microwave irradiation, demonstrating the efficiency of this approach. sciforum.net For styryl-benzimidazoles, microwave-assisted synthesis offers a modern and efficient method that accelerates the chemical reaction process. ijpdd.org
Catalytic Methodologies in Benzimidazole Synthesis
The use of catalysts is crucial in many benzimidazole synthesis protocols to improve efficiency and yield. enpress-publisher.com A variety of catalysts have been employed, ranging from simple acids and bases to more complex metal-based systems. For example, ammonium chloride has been used to catalyze the condensation of o-phenylenediamine derivatives with aldehydes. In some cases, palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are used in cross-coupling reactions to introduce specific substituents onto the benzimidazole core. The choice of catalyst can significantly influence the reaction conditions and the final product yield.
Specific Synthetic Pathways to 5,6-Dimethyl-2-Styryl-1H-Benzimidazole
The synthesis of this compound can be accomplished through a few specific routes, which are adaptations of the general methods described above.
Reaction Conditions and Optimization Strategies for Yield and Purity
One of the most direct methods for synthesizing this compound is the direct cyclocondensation of 4,5-dimethyl-o-phenylenediamine with cinnamaldehyde (B126680). In a reported procedure, this reaction is carried out in chloroform with ammonium chloride as a catalyst. The reaction proceeds at room temperature over a period of 12 to 18 hours, yielding the desired product in a range of 62-68%. A key aspect of this reaction is that it typically results in the formation of the trans-vinyl product.
Another synthetic strategy involves a two-step process. First, 5,6-dimethyl-1H-benzimidazole is synthesized by reacting 4,5-dimethyl-o-phenylenediamine with formic acid or triethyl orthoformate under acidic conditions (e.g., HCl or polyphosphoric acid). This step can achieve yields of 70-85%. The second step is the introduction of the styryl group. This can be achieved through a Heck coupling reaction. The 5,6-dimethyl-1H-benzimidazole is first brominated at the 2-position using a reagent like phosphorus oxybromide (POBr₃) to yield 2-bromo-5,6-dimethyl-1H-benzimidazole. This intermediate then undergoes a palladium-catalyzed Heck coupling reaction with styrene (B11656). Optimized conditions for this coupling reaction include using palladium(II) acetate as the catalyst, triethylamine (B128534) as a base, and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer agent in DMF at 100°C for 12 hours, achieving yields of 58-65%.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) |
| Direct Cyclocondensation | 4,5-dimethyl-o-phenylenediamine, Cinnamaldehyde | Ammonium chloride | Chloroform | Room Temperature, 12-18 h | 62-68 |
| Two-Step: Bromination and Heck Coupling (Step 2) | 2-bromo-5,6-dimethyl-1H-benzimidazole, Styrene | Palladium(II) acetate, Triethylamine, Tetrabutylammonium bromide | DMF | 100°C, 12 h | 58-65 |
Precursor Compounds and Intermediate Derivatization
The primary precursors for the synthesis of this compound are 4,5-dimethyl-o-phenylenediamine and a source for the styryl group, which is typically cinnamaldehyde or styrene.
In the direct condensation method, 4,5-dimethyl-o-phenylenediamine and cinnamaldehyde are the key starting materials. For the two-step synthesis, 4,5-dimethyl-o-phenylenediamine is first converted to 5,6-dimethyl-1H-benzimidazole. This intermediate is then derivatized to 2-bromo-5,6-dimethyl-1H-benzimidazole. This brominated intermediate is crucial for the subsequent palladium-catalyzed Heck coupling reaction with styrene to introduce the styryl moiety.
Structural Modifications and Generation of this compound Analogs
The generation of analogs of this compound is primarily achieved by introducing various functional groups at different positions on the benzimidazole core or by altering the electronic and steric properties of the styryl moiety. These modifications leverage a range of synthetic organic chemistry reactions to create a diverse library of related compounds.
The benzimidazole nucleus presents several positions for substitution, including the nitrogen atoms of the imidazole (B134444) ring (N-1) and the aromatic carbon atoms of the benzene (B151609) ring (C-4 and C-7).
N-1 Position Alkylation and Arylation: The nitrogen atom at the 1-position of the benzimidazole ring is a common site for derivatization. Due to the acidity of the N-H proton, deprotonation with a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) generates a nucleophilic benzimidazolide (B1237168) anion. This anion readily reacts with various electrophiles, such as alkyl or benzyl (B1604629) halides, in a nucleophilic substitution reaction to yield N-1 substituted analogs. Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for these N-alkylation reactions.
C-4, C-5, C-6, and C-7 Positions: Modifications on the benzene portion of the benzimidazole core are typically introduced by selecting an appropriately substituted o-phenylenediamine as the starting material for the initial benzimidazole synthesis. For instance, using 4-bromo-1,2-diaminobenzene instead of 4,5-dimethyl-1,2-phenylenediamine would lead to a 5(6)-bromo-2-styryl-1H-benzimidazole precursor.
This halogenated intermediate is particularly valuable as it serves as a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with aryl boronic acids) and the Buchwald-Hartwig amination (with amines or sulfonamides) allow for the introduction of a wide array of aryl, heteroaryl, and amino-containing substituents at the 5(6)-position, providing a powerful strategy for diversification.
| Position of Substitution | Reaction Type | Reagents/Catalyst | Resulting Substituent | Reference |
|---|---|---|---|---|
| N-1 | N-Alkylation | Alkyl/Benzyl Halide, Base (e.g., K2CO3) | Alkyl, Benzyl | |
| C-5(6) | Suzuki-Miyaura Coupling | Aryl Boronic Acid, Pd Catalyst | Aryl, Heteroaryl | |
| C-5(6) | Buchwald-Hartwig Amination | Amine/Sulfonamide, Pd Catalyst | Amino, Sulfonamido | |
| C-5(6) | Condensation (from start) | Substituted o-phenylenediamine | Nitro, Chloro, Iodo, Methyl |
Alterations to the styryl group are most commonly achieved by employing a substituted cinnamaldehyde during the initial condensation reaction with 4,5-dimethyl-1,2-phenylenediamine. This approach allows for the incorporation of a wide variety of substituents onto the phenyl ring of the styryl moiety. By choosing cinnamaldehydes with electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., halogen, nitro, trifluoromethyl), the electronic properties of the entire conjugated system can be systematically varied.
Post-synthetic modification of the styryl phenyl ring via electrophilic aromatic substitution is less common, as the reaction conditions must be carefully controlled to avoid competing reactions at the electron-rich benzimidazole nucleus or the vinyl double bond.
The parent compound can undergo a variety of chemical reactions, primarily involving the reactive styryl double bond and the benzimidazole ring system.
The carbon-carbon double bond in the styryl moiety is susceptible to oxidation by various reagents. While specific studies on this compound are not extensively detailed in the available literature, predictable outcomes can be derived from established organic chemistry principles.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding epoxide, 5,6-dimethyl-2-((R)-3-phenyloxiran-2-yl)-1H-benzimidazole .
Dihydroxylation: Treatment with osmium tetroxide (OsO4) followed by a reducing agent like sodium bisulfite, or with cold, dilute potassium permanganate (B83412) (KMnO4), would result in the formation of a diol, 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-1,2-diphenylethane-1,2-diol .
Oxidative Cleavage: Stronger oxidizing conditions, such as hot, concentrated KMnO4 or ozonolysis (O3) followed by an oxidative workup, would cleave the double bond. This reaction would be expected to produce 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde and benzoic acid.
The most common reduction reaction for the styryl group is the catalytic hydrogenation of the vinyl double bond. This transformation saturates the alkene, converting the styryl moiety into a phenylethyl group.
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under an atmosphere of hydrogen gas (H2) would reduce the double bond to yield 5,6-dimethyl-2-(2-phenylethyl)-1H-benzimidazole . This reaction removes the planarity and extended conjugation associated with the styryl group, leading to significant changes in the molecule's three-dimensional structure and electronic properties.
| Reaction Type | Reagent(s) | Expected Major Product |
|---|---|---|
| Epoxidation | m-CPBA | 5,6-dimethyl-2-((R)-3-phenyloxiran-2-yl)-1H-benzimidazole |
| Dihydroxylation | 1. OsO4; 2. NaHSO3 | 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-1,2-diphenylethane-1,2-diol |
| Oxidative Cleavage | 1. O3; 2. H2O2 | 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde |
| Catalytic Hydrogenation | H2, Pd/C | 5,6-dimethyl-2-(2-phenylethyl)-1H-benzimidazole |
The benzimidazole ring system has a dual nature regarding its reactivity. The benzene part of the nucleus (positions C-4 to C-7) is π-electron-rich and can undergo electrophilic substitution. The imidazole part, particularly the C-2 position, is electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present.
Electrophilic Substitution: Electrophilic attack on the benzene ring is directed by the existing substituents. The two methyl groups at C-5 and C-6 are activating, ortho-, para-directing groups. The fused imidazole ring also influences reactivity. Therefore, electrophilic substitution reactions like nitration or halogenation would be expected to occur at the C-4 and C-7 positions.
Nucleophilic Substitution: The N-H proton at the N-1 position is acidic and its removal by a base facilitates nucleophilic attack by the resulting anion on various electrophiles, as seen in N-alkylation reactions. Direct nucleophilic substitution on the ring is more challenging. However, if a precursor such as 2-chloro-5,6-dimethyl-1H-benzimidazole is used, the chlorine atom at the C-2 position can be displaced by strong nucleophiles. For 2-chloro-1-methylbenzimidazole, the chloride is readily displaced by nucleophiles like sodium methoxide.
In Vitro Biological Activity Profiles and Mechanistic Elucidation of 5,6 Dimethyl 2 Styryl 1h Benzimidazole and Its Derivatives
Antimicrobial Research Applications
Benzimidazole (B57391) derivatives are a subject of extensive research due to their broad-spectrum antimicrobial properties. nih.gov The introduction of different substituents on the benzimidazole ring system allows for the modulation of their biological activity. semanticscholar.org The styryl group at the C-2 position and methyl groups at the C-5 and C-6 positions, as seen in 5,6-dimethyl-2-styryl-1H-benzimidazole, are structural features investigated for their contribution to antimicrobial efficacy.
The antibacterial potential of benzimidazole derivatives has been evaluated against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Derivatives of benzimidazole have demonstrated notable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. semanticscholar.orgnih.gov In one study, several 5-halo-substituted benzimidazole derivatives showed antibacterial activity against MRSA strains with minimum inhibitory concentrations (MICs) comparable to the antibiotic ciprofloxacin (B1669076). semanticscholar.org Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives found potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with MIC values ranging from 2 to 16 µg/mL. nih.gov Similarly, studies on 5-(nitro/bromo)-styryl-benzimidazole-2 derivatives reported MIC values of 1-4 µg/ml against S. aureus, indicating that the presence of nitro and bromo substituents can positively influence antibacterial activity. pjmonline.org
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA & MRSA) | 2 - 16 | nih.gov |
| 5-(nitro/bromo)-styryl-benzimidazole-2 derivatives | Staphylococcus aureus | 1 - 4 | pjmonline.org |
The effectiveness of benzimidazole derivatives against Gram-negative bacteria can be more variable. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents. mdpi.com However, specific structural modifications have yielded compounds with significant activity. For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives showed good antimicrobial activity against Escherichia coli, with MIC values of 16 μg/mL. nih.gov In a separate study, Desai et al. synthesized benzimidazole derivatives that exhibited potent activity against P. aeruginosa, with one compound having a MIC value of 12.5 µg/mL, which was more effective than the reference drug ciprofloxacin in that particular study. researchgate.net Despite these successes, some screenings have found that many benzimidazole derivatives exhibit little to no activity against strains like P. aeruginosa. semanticscholar.org
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | Escherichia coli | 16 | nih.gov |
| Benzimidazole derivative (5q) | Pseudomonas aeruginosa | 12.5 | researchgate.net |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | nih.gov |
The mechanism through which benzimidazole derivatives exert their antibacterial effects may involve the inhibition of key cellular enzymes. nih.gov One potential target that has been identified through in silico studies is dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA replication and other essential cellular processes, leading to bacterial cell death. This enzyme is a target for both antimicrobial and anticancer agents, suggesting a commonality in the mechanism of action across different cell types. nih.govnih.gov Another proposed target is the bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for tRNA maturation and protein synthesis. mdpi.comnuph.edu.ua Inhibition of TrmD represents a promising avenue for developing antibacterial agents with novel mechanisms of action. mdpi.com
In addition to their antibacterial properties, benzimidazole derivatives have been widely investigated for their potential as antifungal agents, with some compounds showing efficacy against clinically relevant fungal pathogens.
Several studies have highlighted the potent fungicidal activity of benzimidazole derivatives. semanticscholar.org Research into N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that one compound, in particular, exhibited strong activity against both Candida albicans and Aspergillus niger, with MIC values of 8 µg/mL and 16 µg/mL, respectively. nih.gov These values were comparable to or better than the standard antifungal drug fluconazole (B54011) against the tested strains. nih.gov Another study synthesizing bisbenzimidazole derivatives found that many of these compounds displayed moderate to excellent antifungal activities against various Candida and Aspergillus strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The antifungal potency in this class of compounds was found to be dependent on the length of the alkyl chain substituent. nih.gov However, not all benzimidazole derivatives show broad-spectrum antifungal activity; some synthesized compounds have been found to be inactive against fungi like Aspergillus niger. mdpi.com
| Compound Class | Fungal Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k) | Candida albicans | 8 | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k) | Aspergillus niger | 16 | nih.gov |
| Bisbenzimidazole derivatives | Candida and Aspergillus spp. | 0.975 - 15.6 | nih.gov |
Antifungal Efficacy Studies
Proposed Mechanisms of Antifungal Action
The precise antifungal mechanisms of this compound are part of a broader investigation into the activity of benzimidazole derivatives. While azole antifungals classically function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, some studies on novel benzimidazole-containing compounds suggest alternative pathways. mdpi.com One proposed mechanism involves the inhibition of tubulin polymerization. nih.gov Research on benzimidazole-containing flavonol derivatives demonstrated that the lead compound significantly altered the normal morphology of fungal mycelia and caused substantial changes to the structure of intracellular microtubules. nih.gov Molecular docking simulations further supported this by showing a strong binding affinity for β-tubulin. nih.gov This disruption of microtubule function interferes with essential cellular processes like cell division and maintenance of cell shape. nih.gov
Another potential mechanism of action is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell damage. The benzimidazole nucleus is also structurally similar to naturally occurring purines, which may contribute to its ability to interact with various biological targets within fungal cells. jyoungpharm.orgresearchgate.net
Anticancer Research Applications
The benzimidazole scaffold, due to its structural similarity to naturally occurring nucleotides, is a significant pharmacophore in anticancer drug discovery. nih.gov Derivatives of this core structure have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov
Derivatives of this compound have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. nih.gov For example, 1,2,5-trisubstituted benzimidazole derivatives displayed high potency against lung, melanoma, and leukemia cancer cell lines, with 50% growth inhibition (GI50) values ranging from 0.167 to 7.59 µM. nih.gov Other studies on fluoro-substituted benzimidazoles also showed significant activity against various cancer cell lines. researchgate.net
The antiproliferative effects have been documented in numerous cell lines, including:
Lung Cancer: A549 nih.govmdpi.com
Breast Cancer: MCF-7 nih.govnih.gov
Glioblastoma: T98G nih.gov
Prostate Cancer: PC3 nih.gov
Ovarian Cancer: SKOV3 nih.govmdpi.com
Cervical Cancer: HeLa nih.gov
Colon Cancer: HCT116 nih.gov
Liver Cancer: HepG2 nih.gov
| Compound Type | Cancer Cell Line | Activity Metric (Value) | Reference |
|---|---|---|---|
| 1,2,5-Trisubstituted Benzimidazole | Leukemia, Melanoma, Lung | GI₅₀ (0.167–7.59 µM) | nih.gov |
| Benzimidazole-1,3,4-oxadiazole hybrid | A549 (Lung) | IC₅₀ (0.33 µM) | nih.gov |
| Benzimidazole-1,3,4-oxadiazole hybrid | SKOV3 (Ovarian) | IC₅₀ (0.38 µM) | nih.gov |
| Novel Benzimidazole Derivative (C1) | MCF-7 (Breast) | IC₅₀ (< 50 µg/mL) | nih.gov |
| Novel Benzimidazole Derivative (D1) | PC3 (Prostate) | IC₅₀ (< 50 µg/mL) | nih.gov |
A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptosis through various signaling pathways. nih.gov
One key pathway involves the targeting of anti-apoptotic proteins like Bcl-2. nih.gov Novel benzimidazole derivatives have been shown to significantly reduce both the mRNA and protein levels of Bcl-2, thereby promoting cell death. nih.govresearchgate.net Concurrently, these compounds can increase the levels of pro-apoptotic proteins, such as Bax, and activate key executioner enzymes like caspase-3 and caspase-8. semanticscholar.org The activation of caspases is a hallmark of apoptosis. nih.gov Furthermore, some benzimidazole derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), which leads to the suppression of cell cycle progression and the induction of apoptosis in cancer cells. nih.govmdpi.com
In Vitro Antiproliferative Activity in Cancer Cell Lines
Inhibition of Tubulin Polymerization
There is no specific evidence in the reviewed literature to suggest that This compound functions as an inhibitor of tubulin polymerization. The benzimidazole scaffold is present in known tubulin polymerization inhibitors, and numerous derivatives have been designed and synthesized for this purpose. nih.govnih.gov However, studies detailing the tubulin inhibitory effects of This compound are not available.
Inhibition of Mammalian Type I DNA Topoisomerase
Specific data on the inhibition of mammalian type I DNA topoisomerase by This compound is not present in the available scientific literature. Benzimidazoles, including certain bi- and ter-benzimidazole derivatives, have been identified as a class of topoisomerase I inhibitors. esisresearch.orgnih.govnih.gov These compounds can poison the enzyme, but specific inhibitory concentrations and mechanistic details for This compound have not been reported.
Other Investigated Biological Activities
Anti-inflammatory Potential
The anti-inflammatory potential of the specific compound This compound has not been detailed in the scientific literature. Benzimidazole derivatives are widely recognized for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). nih.gov Studies on related compounds, such as 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole, have shown anti-inflammatory effects, but direct evidence for This compound is absent. researchgate.net
Analgesic Effects
Specific research documenting the analgesic effects of This compound could not be located. The benzimidazole nucleus is a common feature in molecules investigated for analgesic properties. nih.govisca.in For example, a study on a series of 2-substituted benzimidazole derivatives reported potent analgesic activity for several synthesized compounds. isca.in However, these studies did not include the specific 5,6-dimethyl-2-styryl derivative.
Smooth Muscle Cell Proliferation Inhibition
The proliferation of vascular smooth muscle cells (VSMCs) is a critical pathological component in the development of atherosclerosis and restenosis following vascular interventions. Consequently, the inhibition of VSMC proliferation represents a key therapeutic strategy. Styryl benzimidazole derivatives have been identified as a class of compounds with the potential to inhibit the proliferation of smooth muscle cells.
Research into the biological activity of 2-styrylbenzimidazole derivatives has demonstrated their efficacy as inhibitors of smooth muscle cell proliferation. The general structure of these compounds allows for various substitutions on both the benzimidazole and the styryl (phenyl) rings, influencing their biological activity. The core structure involves a benzimidazole ring substituted at the 2-position with a styryl group.
For the purpose of illustrating the potential data presentation for such research, a representative table is provided below. It is important to note that the specific values for the listed compounds are hypothetical and serve as a template for how experimental data would be presented.
Table 1: In Vitro Inhibition of Vascular Smooth Muscle Cell Proliferation by Substituted 2-Styryl-1H-Benzimidazole Derivatives
| Compound ID | Benzimidazole Substitution | Styryl (Phenyl) Substitution | IC50 (µM) |
| 1 | 5,6-dimethyl | Unsubstituted | Data not available |
| 2 | 5-chloro | 4-methoxy | Data not available |
| 3 | Unsubstituted | 3,4-dimethoxy | Data not available |
| 4 | 5,6-dimethyl | 4-chloro | Data not available |
The antiproliferative activity of these compounds is typically assessed using in vitro assays that measure the inhibition of VSMC growth in response to mitogens such as platelet-derived growth factor (PDGF). The IC50 value, representing the concentration of the compound required to inhibit cell proliferation by 50%, is a standard metric for potency. The data, once obtained, would allow for structure-activity relationship (SAR) studies to determine how different substituents on the benzimidazole and styryl rings affect the inhibitory activity. For instance, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring, as well as the nature of the substituents on the benzimidazole moiety, would be systematically varied to optimize the antiproliferative effects.
Further mechanistic studies would be required to elucidate the precise molecular pathways through which these compounds exert their effects. This could involve investigating their impact on cell cycle progression, apoptosis, and key signaling proteins involved in cell proliferation.
Structure Activity Relationship Sar Analyses of 5,6 Dimethyl 2 Styryl 1h Benzimidazole Derivatives
Impact of Benzimidazole (B57391) Core Substitution on Biological Activity
The benzimidazole nucleus is a versatile foundation for drug design, and substitutions on this ring system significantly modulate the pharmacological profile of the entire molecule. nih.gov Modifications at the 5- and 6-positions are particularly influential in determining the potency and selectivity of these compounds.
Role of 5,6-Dimethyl Substitution in Enhancing Activity
The presence of methyl groups at the 5- and 6-positions of the benzimidazole ring is a key structural feature that often enhances biological activity. This specific substitution pattern is found in the naturally occurring vitamin B12 precursor, 5,6-dimethylbenzimidazole (B1208971) (DMB), highlighting its biological significance. Research on benzimidazole derivatives suggests that these methyl groups can influence the molecule's affinity for its biological targets. The addition of these small, lipophilic methyl groups can improve membrane permeability and create favorable steric interactions within the binding pocket of an enzyme or receptor, thereby increasing the compound's efficacy.
Influence of Halogenation and Other Substituents on the Ring System
The introduction of halogens and other functional groups onto the benzimidazole core is a common strategy to optimize biological activity. Halogenation, in particular, can enhance a compound's potency through various mechanisms, including increased lipophilicity and the ability to form halogen bonds with biological targets. researchgate.net
Studies on 2-substituted-benzimidazoles have demonstrated that the presence of electron-withdrawing groups, such as chloro (–Cl) or nitro (–NO2), at the 5- and/or 6-positions can lead to a significant increase in antimicrobial and anticancer activities. nih.govresearchgate.net For instance, certain 5,6-dichloro-benzimidazole derivatives have shown potent antifungal properties. researchgate.net The enhanced activity is often attributed to the altered electronic properties of the benzimidazole ring, which can affect its interaction with biological macromolecules.
The following table summarizes the impact of different substituents at the 6-position of the benzimidazole ring on the antibacterial activity of a series of N-substituted benzimidazole derivatives.
| Compound ID | Substitution at C-6 | Substitution at C-2 | N-1 Substitution | MIC (μg/mL) vs. S. aureus (MRSA) |
|---|---|---|---|---|
| 1d | –NO2 | 4-chlorophenyl | 4-fluorobenzyl | 8 |
| 2d | –Cl | 4-chlorophenyl | 4-fluorobenzyl | 4 |
| 4b | –Cl | 4-methoxyphenyl | 4-fluorobenzyl | 8 |
| 4k | –Cl | 4-methoxyphenyl | 2,4-dichlorobenzyl | 2 |
| Ciprofloxacin (B1669076) (Std.) | N/A | N/A | N/A | 16 |
Data sourced from research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. researchgate.netmdpi.com
Significance of the Styryl Moiety in Bioactivity
Stereochemical Considerations (e.g., E-isomer)
The double bond in the styryl moiety allows for geometric isomerism, resulting in (E)- and (Z)-isomers. The spatial arrangement of the phenyl ring relative to the benzimidazole core is critical, as biological targets are often highly sensitive to the three-dimensional shape of a ligand. While many synthetic routes favor the formation of the thermodynamically more stable (E)-isomer (trans), research on analogous compounds has shown that biological activity can be highly specific to one isomer.
For example, studies on other classes of molecules containing a styryl or similar propenamide structure have demonstrated profound differences in the activity of their geometric isomers. In a series of phenylpropenamide derivatives investigated as anti-hepatitis B virus (HBV) agents, the antiviral activity was found to reside exclusively in the (Z)-isomer. nih.govresearchgate.net Similarly, for a series of styryl acetoxyphenyl sulfides designed as cyclooxygenase-2 (COX-2) inhibitors, only the (Z)-configured compounds displayed significant inhibitory activity. mssm.edu These findings underscore the principle that the specific geometry of the styryl linker is a critical determinant of biological function, dictating the molecule's ability to fit correctly into a target's binding site.
Effect of Substitutions on the Phenyl Ring of the Styryl Group
Modifying the phenyl ring of the styryl moiety provides another avenue for tuning the pharmacological properties of the molecule. The nature and position of substituents can affect the compound's electronic properties, lipophilicity, and steric profile, all of which influence its biological activity.
Research has shown that both electron-donating and electron-withdrawing groups can enhance activity, depending on the specific biological target. For instance, in the context of anticancer activity, the presence of methoxy (B1213986) (–OCH₃) groups on the phenyl ring has been linked to increased potency. nih.gov Specifically, (Z)-styrylbenzene derivatives with a 3,4,5-trimethoxyphenyl group showed potent antiproliferative effects. nih.gov In other studies, derivatives with electron-donating alkyl groups like methyl (–CH₃) also exhibited strong anticancer activity. nih.gov
The following table presents the anticancer activity of several (Z)-styrylbenzene derivatives with different substitutions on one of the phenyl rings against the MGC-803 human gastric carcinoma cell line.
| Compound ID | Substituent (R) on Phenyl Ring | IC₅₀ (μM) vs. MGC-803 Cells |
|---|---|---|
| 6d | p-OCH₃ | 0.75 |
| 6f | p-CH₂CH₃ | 0.72 |
| 6g | p-(CH₂)₂CH₃ | 0.65 |
| 6h | p-CH₃ | < 0.01 |
| Taxol (Std.) | N/A | < 0.06 |
Data sourced from research on (Z)-styrylbenzene derivatives as potential selective anticancer agents. nih.gov
Correlation Between Structural Features and Specific Pharmacological Effects
The structure-activity relationship analyses of 5,6-dimethyl-2-styryl-1H-benzimidazole derivatives reveal clear correlations between specific structural motifs and their resulting pharmacological actions.
Anticancer Activity: Potent anticancer activity is frequently associated with specific substitution patterns on the styryl phenyl ring. The presence of multiple methoxy groups or a single para-methyl group has been shown to result in compounds with exceptionally low IC₅₀ values against certain cancer cell lines. nih.gov Furthermore, halogenation of the benzimidazole core, such as with chlorine at the 6-position, contributes to enhanced cytotoxic effects. mdpi.com
Antimicrobial Activity: The enhancement of antimicrobial, particularly antibacterial and antifungal, activity is often linked to the introduction of electron-withdrawing groups on the benzimidazole core. Derivatives with 6-chloro or 6-nitro substituents have demonstrated potent activity against resistant bacterial strains like MRSA. researchgate.netmdpi.com
Antiviral Activity: The stereochemistry of the styryl moiety is a critical factor for antiviral efficacy. As seen in analogous compound classes, the specific spatial arrangement of the (E)- or (Z)-isomer can be the determining factor for potent inhibition of viral replication. nih.govresearchgate.net
Computational and Theoretical Studies on 5,6 Dimethyl 2 Styryl 1h Benzimidazole
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. These methods provide a foundational understanding of the molecule's behavior at a subatomic level.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.
For benzimidazole (B57391) derivatives, the distribution of HOMO and LUMO is typically spread across the benzimidazole ring and its substituents. In a study on 2-substituted benzimidazoles, the HOMO was often localized on the benzimidazole moiety, indicating it as the primary site for electrophilic attack, while the LUMO was distributed over the entire molecule, suggesting multiple sites for nucleophilic attack.
| Benzimidazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| Benzimidazole (BI) | -6.128 | -0.570 | 5.558 | DFT/B3LYP/6-311G(d,p) |
| 2-Methylbenzimidazole (2-CH3-BI) | -5.906 | -0.274 | 5.632 | DFT/B3LYP/6-311G(d,p) |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH) | - | - | - | DFT/B3LYP/6-311g(d,p) mdpi.com |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.
In benzimidazole and its derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically characterized by a negative electrostatic potential, making them key sites for interactions with hydrogen bond donors and electrophiles. Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring exhibits a positive potential, indicating its role as a hydrogen bond donor.
For a related compound, benomyl, the MEP map shows that the negative regions are primarily localized over the carbonyl groups, while the benzimidazole region has a more positive potential. This distribution of charge is crucial for understanding how the molecule interacts with its biological targets. The styryl group in 5,6-dimethyl-2-styryl-1H-benzimidazole is expected to influence the MEP by extending the conjugated system and altering the electron density distribution across the molecule.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes with Enzymes and Receptors
Molecular docking studies on various benzimidazole derivatives have revealed their potential to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. For instance, benzimidazole derivatives have been docked into the active sites of enzymes such as DNA gyrase, tyrosyl-tRNA synthetase, and various kinases. nih.gov
While specific docking studies for this compound were not detailed in the provided search results, research on similar compounds highlights common binding patterns. These often involve hydrogen bonding between the nitrogen atoms of the benzimidazole ring and amino acid residues in the active site of the target protein. For example, in a study of substituted benzimidazoles as potential antibacterial agents, docking simulations showed that the benzimidazole core formed key hydrogen bonds with the target enzyme, DNA gyrase. nih.gov
Elucidation of Molecular Recognition Features (e.g., Hydrophobic Pockets)
Beyond hydrogen bonding, the binding of benzimidazole derivatives is often stabilized by hydrophobic interactions. The aromatic rings of the benzimidazole scaffold and the styryl substituent can fit into hydrophobic pockets within the active site of a protein, contributing significantly to the binding affinity.
Docking studies of various benzimidazole-based inhibitors have consistently shown the importance of these hydrophobic interactions. The planarity of the benzimidazole ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's active site. The styryl group in this compound would further enhance these hydrophobic and π-stacking interactions, potentially leading to a strong and specific binding to its target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target.
MD simulations of benzimidazole derivatives complexed with their target proteins have been used to assess the stability of the docked poses and to understand the dynamic nature of the ligand-receptor interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the key interactions that are maintained throughout the simulation, providing a more realistic representation of the binding event than static docking.
Future Research Directions and Translational Prospects for 5,6 Dimethyl 2 Styryl 1h Benzimidazole
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, often requiring high temperatures and strong acids. arabjchem.orgmdpi.com These conventional approaches frequently suffer from long reaction times, high costs, and the generation of significant chemical waste. chemmethod.comresearchgate.net Future research is increasingly focused on developing more efficient and environmentally benign synthetic routes.
Green chemistry principles are central to this effort, aiming to reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net For benzimidazole synthesis, this includes the adoption of microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields. rsc.org Other promising green approaches involve using eco-friendly solvents like polyethylene (B3416737) glycol (PEG), employing solvent-free reaction conditions, and utilizing reusable catalysts. chemmethod.comresearchgate.net For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be efficiently catalyzed by ammonium (B1175870) chloride or zinc triflate in more environmentally friendly solvents like ethanol. chemmethod.com A straightforward, catalyst-free method has also been developed for synthesizing the benzimidazole ring system in water, highlighting a significant advancement in sustainable chemistry. mdpi.com
Specifically for 5,6-dimethyl-2-styryl-1H-benzimidazole, research can explore optimizing direct cyclocondensation reactions between 4,5-dimethyl-o-phenylenediamine and cinnamaldehyde (B126680) using green catalysts. Another avenue is refining two-step processes, such as the bromination of the benzimidazole core followed by a palladium-catalyzed Heck coupling with styrene (B11656), to use less toxic reagents and solvents.
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reaction Conditions | High temperatures, strong acids (e.g., PPA, HCl) arabjchem.orgchemmethod.com | Ambient/moderate temperatures, neutral conditions arabjchem.orgchemmethod.com |
| Solvents | Often toxic and non-recyclable organic solvents researchgate.net | Water, PEG, ethanol, or solvent-free conditions mdpi.comchemmethod.com |
| Catalysts | Stoichiometric reagents, harsh acids mdpi.com | Reusable, non-toxic catalysts (e.g., zinc triflate, iodine) chemmethod.comresearchgate.net |
| Energy Consumption | High, due to prolonged heating chemmethod.com | Lower, especially with microwave irradiation rsc.org |
| Waste Generation | High, with byproducts and solvent waste researchgate.net | Minimized, aligns with principles of atom economy chemmethod.com |
Identification of Additional Biological Targets and Mechanisms of Action
The benzimidazole core is present in compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. d-nb.inforesearchgate.netnih.gov This versatility suggests that this compound and its derivatives may interact with a wider array of biological targets than currently known. While initial studies point towards general antimicrobial and anticancer effects, the specific molecular mechanisms and protein targets remain largely uncharacterized.
Future research should aim to deconstruct the specific pathways modulated by this compound. For its anticancer potential, investigations could explore its effects on key cancer-related targets such as specific kinases, histone deacetylases (HDACs), or growth factor receptors like the vascular endothelial growth factor receptor (VEGFR). nih.gov Similarly, for its antimicrobial activity, identifying the precise bacterial or fungal enzymes inhibited by the compound is crucial. Molecular docking studies have predicted that dihydrofolate reductase (DHFR) could be a suitable target for both the antimicrobial and anticancer activities of some benzimidazole derivatives. rsc.orgnih.gov Other potential mechanisms to investigate include the inhibition of viral enzymes, such as non-nucleoside reverse transcriptase in HIV, or the modulation of inflammatory pathways through targets like cyclooxygenase (COX). researchgate.net
| Therapeutic Area | Potential Molecular Targets | Known Activity of Benzimidazole Derivatives |
|---|---|---|
| Anticancer | VEGFR, HDACs, DHFR, Tyrosine Kinases rsc.orgnih.gov | Inhibition of cancer cell proliferation |
| Antimicrobial | Dihydrofolate Reductase (DHFR) nih.gov | Activity against Gram-positive and Gram-negative bacteria |
| Antiviral | Non-nucleoside Reverse Transcriptase (NNRTIs) | Activity against HIV and other viruses |
| Anti-inflammatory | Cyclooxygenase (COX), 5-Lipoxygenase researchgate.net | Reduction of inflammation markers in animal models |
Advanced In Vitro Model Development for Efficacy Assessment
Translating promising laboratory findings into clinical success requires robust and predictive preclinical models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to a high rate of failure for drug candidates in later stages. Future efficacy assessments for this compound should leverage advanced in vitro models that more accurately mimic human physiology. mdpi.com
These models include three-dimensional (3D) cell cultures, such as spheroids or organoids, and microphysiological systems like "organ-on-a-chip" (OOC) platforms. mdpi.com For evaluating anticancer efficacy, tumor spheroids can better simulate the cellular heterogeneity and drug penetration challenges of an actual tumor. mdpi.com For antimicrobial or antiviral studies, OOC models of the gut or lung can provide insights into the compound's effectiveness in a more physiologically relevant context. mdpi.com These advanced systems allow for the co-culture of different cell types and the incorporation of extracellular matrix (ECM) components, which are crucial for regulating cellular processes and drug response. mdpi.com Utilizing these models can provide more predictive data on efficacy and mechanism of action, helping to bridge the gap between preclinical and clinical studies. mdpi.com
| Model Type | Description | Advantages for Efficacy Testing |
|---|---|---|
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective for initial screening. |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure. mdpi.com | Better representation of cell-cell interactions, nutrient gradients, and drug penetration. mdpi.com |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells in a 3D microenvironment to simulate organ-level functions. mdpi.com | Allows for dynamic fluid flow, mechanical cues, and multi-organ interaction studies. mdpi.com |
Combinatorial Chemistry and Library Synthesis for Diverse Analog Development
To fully explore the therapeutic potential of the this compound scaffold, a systematic exploration of its structure-activity relationship (SAR) is necessary. Combinatorial chemistry and library synthesis are powerful tools for achieving this. These techniques enable the rapid generation of a large number of structurally related analogs for high-throughput screening. researchgate.net
Future research should focus on creating diverse libraries by modifying key positions on the parent molecule. This includes substitutions on the styryl phenyl ring, alterations to the length and rigidity of the vinyl linker, and N-alkylation at the 1-position of the benzimidazole ring. nih.gov Liquid-phase combinatorial synthesis, which uses soluble polymer supports like PEG, has proven effective for creating libraries of benzimidazole derivatives. rsc.org This approach, combined with efficient synthetic methods like microwave irradiation, can accelerate the discovery of new analogs with improved potency, selectivity, or novel biological activities. rsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding the design of more effective molecules. For this compound, AI and ML can be applied in several critical areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs before they are synthesized, saving significant time and resources. rsc.org ML algorithms such as neural networks and support vector machines can be trained on existing data from benzimidazole libraries to prioritize candidates for synthesis and testing. nih.gov Furthermore, de novo drug design, driven by deep learning, can generate entirely new molecular structures optimized for binding to a specific biological target. nih.gov AI can also assist in predicting synthetic pathways, identifying the most efficient and green routes for producing promising compounds. nih.gov By integrating AI and ML into the research pipeline, the design-synthesize-test cycle can be significantly accelerated, enhancing the prospects of translating this chemical scaffold into viable therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for 5,6-dimethyl-2-styryl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a two-step process:
Condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (e.g., 10% NaOH) to form the benzimidazole core .
Styryl group introduction via a nucleophilic substitution or cross-coupling reaction. For example, refluxing benzimidazole derivatives with styryl halides in dry dioxane or using palladium-catalyzed Heck coupling for styryl functionalization .
Optimization Strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitution reactions.
- Catalyst use: Pd(PPh₃)₄ improves coupling reactions for styryl group attachment .
- Temperature control: Reflux conditions (80–120°C) are critical for complete conversion.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR:
- Styryl protons: Doublets in the aromatic region (δ 6.5–7.5 ppm) with coupling constants (J = 12–16 Hz) confirm trans-configuration .
- Methyl groups: Singlets at δ 2.3–2.5 ppm for 5,6-dimethyl substitution .
- IR Spectroscopy:
- Stretching vibrations at ~3400 cm⁻¹ (N-H of benzimidazole) and ~1600 cm⁻¹ (C=C styryl) .
- High-Resolution Mass Spectrometry (HRMS):
- Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₇H₁₆N₂: calculated 255.1234) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- DFT Calculations:
- Optimize geometry using B3LYP/6-31G* to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or crystal packing, which can be modeled using implicit solvation (e.g., PCM) .
- X-ray Crystallography:
- Validate bond lengths and angles (e.g., styryl C=C bond ~1.33 Å) to confirm structural assignments .
- Dynamic NMR:
- Detect conformational flexibility (e.g., rotation of the styryl group) that may explain peak broadening or splitting .
Q. What strategies are employed to enhance the photophysical properties of styryl-substituted benzimidazoles for potential optoelectronic applications?
Methodological Answer:
- Substituent Engineering:
- Electron-withdrawing groups (e.g., NO₂) on the styryl moiety increase π-conjugation, shifting absorption/emission to longer wavelengths .
- Solvatochromic Studies:
- Test fluorescence quantum yields in solvents of varying polarity (e.g., toluene vs. DMSO) to assess charge-transfer character .
- Aggregation-Induced Emission (AIE):
Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric Effects:
- Electronic Effects:
- Electron-donating groups (e.g., OMe) enhance H-bonding interactions with enzymes (e.g., histone deacetylases), improving anticancer activity .
- QSAR Modeling:
Q. What experimental design considerations are critical for analyzing the metal-binding capacity of this compound in coordination chemistry?
Methodological Answer:
- Ligand Design:
- Introduce thiophene or pyridyl groups on the styryl moiety to create chelating sites for transition metals (e.g., Zn²⁺, Co²⁺) .
- Titration Studies:
- Monitor UV-Vis absorption shifts (e.g., d-d transitions) upon incremental addition of metal salts .
- Single-Crystal Analysis:
- Resolve coordination geometry (e.g., octahedral vs. tetrahedral) using X-ray diffraction .
Q. How can researchers address discrepancies in biological assay results for benzimidazole derivatives across different studies?
Methodological Answer:
- Standardized Assay Protocols:
- Metabolic Stability Testing:
- Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro activity .
- Docking Simulations:
- Compare binding poses in target proteins (e.g., tubulin) to identify critical interactions missed in low-resolution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
